5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-thiol
Overview
Description
Mechanism of Action
Target of Action
It is known that 1h-1,2,4-triazole-3-thiol, a similar compound, is a mercapto-substituted 1,2,4-triazole ligand .
Mode of Action
It is known that 1h-1,2,4-triazole-3-thiol exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (ii) salts .
Biochemical Pathways
It is known that 1h-1,2,4-triazole-3-thiol undergoes regioselective s-alkylation to form a series of s-substituted derivatives .
Result of Action
It is known that 5-phenyl-1h-1,2,4-triazole-3-thiol, a similar compound, forms an effective film to protect mild steel in an acid solution .
Action Environment
It is known that 5-cyclopropyl-4h-1,2,4-triazole-3-thiol, a similar compound, is stable at room temperature but may decompose in high temperature and high humidity environments .
Preparation Methods
The synthesis of 5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common method starts with the reaction of cyclopropylamine with phenyl isothiocyanate to form the corresponding thiourea derivative. This intermediate is then cyclized using hydrazine hydrate to yield the triazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Scientific Research Applications
5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar compounds to 5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-thiol include other triazole derivatives such as 1-phenyl-1H-1,2,4-triazole-3-thiol and 5-methyl-1-phenyl-1H-1,2,4-triazole-3-thiol . Compared to these compounds, this compound has unique structural features, such as the cyclopropyl group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
3-cyclopropyl-2-phenyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c15-11-12-10(8-6-7-8)14(13-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIGLBKYJFKWOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=S)NN2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333668 | |
Record name | 3-cyclopropyl-2-phenyl-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24832392 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
565172-45-4 | |
Record name | 3-cyclopropyl-2-phenyl-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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